history of N6-methyladenosine discovery
history of N6-methyladenosine discovery
An In-depth Technical Guide to the Discovery of N6-methyladenosine (m6A)
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression.[1] This dynamic and reversible methylation of adenosine (B11128) residues plays a pivotal role in nearly every aspect of the mRNA lifecycle, from splicing and nuclear export to translation and decay. First identified in the 1970s, the functional significance of m6A remained largely enigmatic for decades.[1][2] The last decade has witnessed a renaissance in m6A research, with the discovery of the proteins that write, erase, and read this modification, unveiling a complex regulatory network essential for cellular function and development. This guide provides a comprehensive technical overview of the historical discovery of m6A, the key experimental methodologies that enabled its identification, and the seminal findings that have shaped our understanding of its biological roles.
The Initial Discovery (1970s)
The first evidence for the existence of N6-methyladenosine as an internal modification in mRNA emerged in 1974 through the independent work of two research groups: Fritz Rottman's group at Michigan State University and Robert Perry's group at the Fox Chase Cancer Center.[2][3] Using techniques that were state-of-the-art for the time, these researchers demonstrated that methyl groups were present not only at the 5' cap of mRNAs but also within the internal sequences of the RNA molecules.
Key Initial Findings and Quantitative Data
The foundational studies in the 1970s established m6A as a genuine and widespread component of the transcriptome. Quantitative analysis from these early experiments provided the first estimates of m6A abundance.
| Organism/Cell Line | RNA Type | m6A Abundance Metric | Reported Value(s) | Year | Reference |
| Novikoff Hepatoma Cells | mRNA | Predominant base-methylated nucleoside | ~80% of base methylation | 1974 | Desrosiers et al. |
| Mouse L Cells | mRNA | Average modifications per mRNA molecule | 1-3 | 1974 | Perry & Kelley |
| Mammalian Cells | mRNA | Percentage of total adenosines | 0.1% - 0.4% | 1970s | General estimate |
| Influenza A Virus | mRNA | Average modifications per mRNA molecule | ~3 | 1987 | Narayan et al. |
Foundational Experimental Protocols
The discovery of m6A was made possible by a combination of radioactive labeling, enzymatic digestion of RNA, and chromatographic separation of the resulting nucleosides.
This protocol outlines the general method used to label RNA with radioactive methyl groups and isolate the mRNA fraction for analysis.
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Cell Culture and Labeling:
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Novikoff hepatoma cells or Mouse L cells were cultured in a growth medium deficient in methionine.
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Cells were then incubated with L-[methyl-³H]-methionine. This allowed for the radioactive tritium (B154650) isotope to be incorporated into the methyl groups of macromolecules, including RNA. Conditions were optimized to suppress the incorporation of the label into the purine (B94841) ring itself.[3]
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RNA Extraction:
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Total RNA was extracted from the cells using methods such as phenol-chloroform extraction to isolate nucleic acids and remove proteins.
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mRNA Isolation:
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The polyadenylated [poly(A)] nature of most eukaryotic mRNAs was exploited for their purification. Total RNA was passed through an oligo(dT)-cellulose column. The poly(A) tails of the mRNA molecules would bind to the oligo(dT) on the column, while other RNA species (like ribosomal RNA and transfer RNA) would be washed away.
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The bound mRNA was then eluted from the column, resulting in a purified, radioactively labeled mRNA sample.
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This protocol describes the method used to break down the labeled mRNA into its constituent nucleosides and separate them to identify the modified bases.
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Enzymatic Digestion:
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The purified, radiolabeled mRNA was completely digested into individual nucleosides. This was typically achieved by a two-step enzymatic reaction:
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Incubation with a nuclease, such as a mixture of RNase A, RNase T1, and snake venom phosphodiesterase, to cleave the phosphodiester bonds between nucleotides.
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Subsequent treatment with bacterial alkaline phosphatase to remove the phosphate (B84403) groups, yielding nucleosides (adenosine, guanosine, cytidine, uridine, and their modified counterparts).
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Two-Dimensional Paper Chromatography:
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The resulting mixture of radioactive nucleosides was spotted onto a corner of a square sheet of chromatography paper (e.g., Whatman No. 1).
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First Dimension: The paper was placed in a chromatography tank with a specific solvent system (e.g., isopropanol:water:concentrated HCl). The solvent would move up the paper by capillary action, separating the nucleosides based on their partitioning between the stationary phase (water bound to the cellulose (B213188) paper) and the mobile solvent phase.
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Drying and Rotation: After the first separation, the paper was removed and thoroughly dried to remove all traces of the first solvent. The paper was then rotated 90 degrees.
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Second Dimension: The paper was placed in a new tank with a different solvent system (e.g., a butanol-based solvent). This second separation further resolved the nucleosides that may not have been fully separated in the first dimension.
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Detection: The separated, radioactive nucleoside spots were visualized by autoradiography. The positions of the spots were compared to the positions of known, non-radioactive nucleoside standards that were run in parallel or added to the sample. The spot corresponding to N6-methyladenosine was identified in the mRNA samples, confirming its presence.
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The "m6A Renaissance" (2010s - Present)
For several decades following its discovery, the functional importance of m6A remained obscure due to a lack of tools to map its location transcriptome-wide and to identify the proteins that regulate and recognize it. This changed dramatically in the early 2010s, ushering in a new era of m6A research.
Discovery of the "Erasers": FTO and ALKBH5
A pivotal breakthrough came in 2011 with the discovery that m6A is a reversible modification.
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FTO (Fat mass and obesity-associated protein): Researchers led by Chuan He at the University of Chicago demonstrated that FTO, a protein previously linked to obesity through genome-wide association studies, functions as an m6A demethylase.[4] They showed that FTO could oxidatively demethylate m6A back to adenosine in an Fe(II)- and α-ketoglutarate-dependent manner.[4]
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ALKBH5 (AlkB Homolog 5): Shortly after the discovery of FTO, a second m6A demethylase, ALKBH5, was identified in 2013, also by Chuan He's group and Yun-Gui Yang's group independently.[5][6] ALKBH5 was also shown to reverse m6A methylation and was found to be crucial for processes such as spermatogenesis.[5]
This protocol describes a typical experiment to test the demethylase activity of a candidate protein.
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Substrate Preparation: A short, single-stranded RNA oligonucleotide containing a single, centrally located m6A residue is synthesized.
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Protein Expression and Purification: The candidate demethylase (e.g., FTO or ALKBH5) is expressed in a system like E. coli and purified.
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Demethylation Reaction:
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The m6A-containing RNA substrate is incubated with the purified protein in a reaction buffer.
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The buffer contains necessary co-factors for the demethylase activity, such as Fe(II) (as (NH₄)₂Fe(SO₄)₂), α-ketoglutarate, and ascorbate, in a suitable buffer (e.g., HEPES).
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The reaction is allowed to proceed for a set time (e.g., 1-3 hours) at a specific temperature (e.g., 37°C).
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Analysis:
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The reaction is stopped, and the RNA is digested into nucleosides as described in Protocol 2.
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The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).
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By comparing the chromatograms of the enzyme-treated sample with a no-enzyme control, a decrease in the m6A peak and a corresponding increase in the adenosine (A) peak indicates successful demethylation.
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Discovery of the "Writers" and "Readers"
The identification of the enzymes that install (writers) and recognize (readers) the m6A mark followed in quick succession.
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Writers (METTL3/METTL14): While the methyltransferase complex had been partially purified in the 1990s, its core components were definitively identified in the 2010s. METTL3 (Methyltransferase-like 3) was confirmed as the catalytic subunit, which forms a stable heterodimer with METTL14 (Methyltransferase-like 14) to efficiently methylate RNA.
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Readers (YTHDF2): In 2014, the first m6A "reader" protein, YTHDF2 (YTH Domain Family 2), was characterized by the labs of Chuan He and Gideon Rechavi.[7][8] They demonstrated that the YTH domain of YTHDF2 directly binds to m6A-containing mRNAs. This binding was shown to target the mRNA for degradation by recruiting it to cellular RNA decay sites like P-bodies.[7]
The development of methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) in 2012 was a technological leap that allowed researchers to map m6A sites across the entire transcriptome.[9]
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RNA Isolation and Fragmentation:
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High-quality poly(A) RNA is isolated from the cells or tissue of interest.
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The RNA is chemically fragmented into small pieces, typically around 100 nucleotides in length.
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Immunoprecipitation (IP):
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A portion of the fragmented RNA is set aside as an "input" control.
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The remaining fragmented RNA is incubated with a highly specific anti-m6A antibody. This antibody is typically coupled to magnetic beads (e.g., Protein A/G beads).
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The antibody binds to the RNA fragments containing m6A, allowing them to be magnetically separated from the unbound, non-methylated fragments.
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Library Preparation and Sequencing:
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The m6A-enriched RNA fragments (the "IP" sample) are eluted from the antibody-bead complexes.
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Two separate libraries for next-generation sequencing are prepared: one from the IP sample and one from the input control.
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Both libraries are sequenced using a high-throughput platform.
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Data Analysis:
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The sequencing reads from both the IP and input samples are aligned to a reference genome or transcriptome.
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Bioinformatic tools are used to identify "peaks," which are regions where there is a significant enrichment of sequencing reads in the IP sample compared to the input control. These peaks represent the locations of m6A modifications.
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Conclusion
The journey of m6A discovery, from its initial identification as a curious base modification to its current status as a major regulator of gene expression, is a testament to technological advancement and scientific inquiry. The early, painstaking work involving radiolabeling and chromatography laid the essential groundwork. The modern era, characterized by the discovery of the m6A regulatory proteins and the development of high-throughput sequencing methods, has opened the floodgates to understanding the profound impact of the epitranscriptome on biology and disease. As research continues, the intricate details of how m6A modification is regulated and how it functions in different cellular contexts will undoubtedly provide new insights into human health and new avenues for therapeutic intervention.
References
- 1. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALKBH5 is a mammalian RNA demethylase that impacts RNA metabolism and mouse fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALKBH5 in development: decoding the multifaceted roles of m6A demethylation in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-methyladenosine-dependent regulation of messenger RNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
